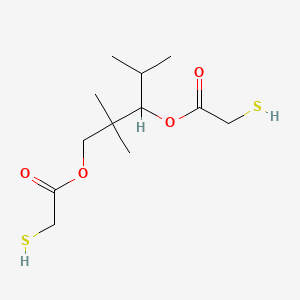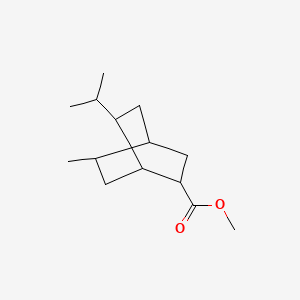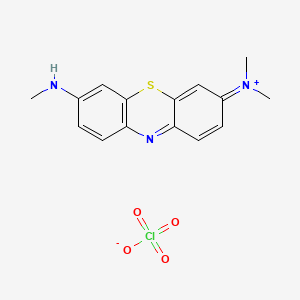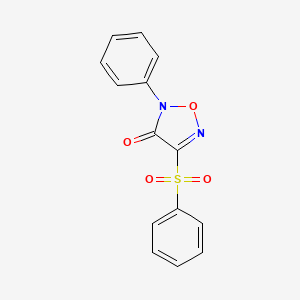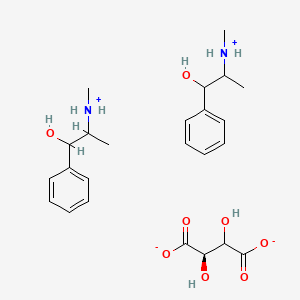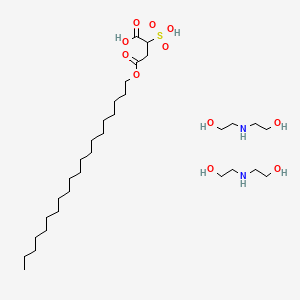
Eucalmainoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eucalmainoside B is a phloroglucinol glycoside derived from the Eucalyptus genus, specifically from the species Eucalyptus sideroxylon . Phloroglucinol derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . This compound is one of the three tentatively identified phloroglucinol glycosides, alongside Eucalmainoside A and C .
Vorbereitungsmethoden
The preparation of Eucalmainoside B involves the extraction and isolation from Eucalyptus sideroxylon flowers. The process typically includes High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array Detection (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) . The molecular ion of this compound is detected at m/z 315, corresponding to 2,4-dimethylphloroglucinol-O-β-D-glucopyranoside
Analyse Chemischer Reaktionen
Eucalmainoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Eucalmainoside B has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antimicrobial properties make it a promising candidate for developing new antibiotics, especially against multidrug-resistant bacterial strains . Additionally, its antiviral and antitumor activities are being explored for potential therapeutic applications in treating viral infections and cancer . In the industrial sector, this compound’s bioactive properties could be utilized in the development of natural preservatives and bioactive coatings .
Wirkmechanismus
The mechanism of action of Eucalmainoside B involves its interaction with various molecular targets and pathways. It is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antiviral activity may be attributed to its ability to interfere with viral replication and protein synthesis. The antitumor effects of this compound are thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Eucalmainoside B is unique among phloroglucinol derivatives due to its specific glycosidic linkage and methylation pattern. Similar compounds include Eucalmainoside A and C, which differ in their molecular ions and structural features . Other related phloroglucinol derivatives include euglobals, eucalyptals, macrocarpals, and sideroxylonals, which are also isolated from Eucalyptus species and exhibit similar bioactive properties . The uniqueness of this compound lies in its specific combination of methylation and glycosidic linkage, which may contribute to its distinct biological activities.
Eigenschaften
CAS-Nummer |
1207732-15-7 |
|---|---|
Molekularformel |
C14H20O8 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2,4-dimethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c1-5-7(16)3-8(6(2)10(5)17)21-14-13(20)12(19)11(18)9(4-15)22-14/h3,9,11-20H,4H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
NIPGLKKTAQBXAY-RGCYKPLRSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



